![molecular formula C12H13NO B176324 N-(3-Furylmethyl)benzylamine CAS No. 179057-37-5](/img/structure/B176324.png)
N-(3-Furylmethyl)benzylamine
Overview
Description
N-(3-Furylmethyl)benzylamine is an organic compound characterized by the presence of a benzylamine group attached to a 3-furylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Furylmethyl)benzylamine can be synthesized through several methods. One common approach involves the reaction of 3-furaldehyde with benzylamine. The reaction typically proceeds under mild conditions, often in the presence of a catalyst or under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes. For instance, the use of nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent has been reported as a practical and environmentally friendly method . This method avoids the use of hazardous reagents and simplifies the purification process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Furylmethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Furylmethylbenzaldehyde or furylmethylbenzoic acid.
Reduction: Furylmethylbenzylamine derivatives or furylmethylbenzyl alcohol.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-Furylmethyl)benzylamine has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Properties
Recent studies have highlighted the anticancer properties of benzylamine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against leukemia and solid tumor cell lines. For instance, derivatives of benzylamines have shown significant activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Neuroprotective Effects
The neuroprotective potential of benzylamine derivatives has also been explored. Compounds with similar functionalities have demonstrated the ability to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. This suggests that this compound may possess similar neuroprotective properties, warranting further investigation into its mechanism of action .
Synthesis and Functionalization
The synthesis of this compound can be achieved through various methods, including the use of palladium-catalyzed reactions and other coupling strategies.
Synthetic Routes
- Palladium-Catalyzed C–H Activation : This method facilitates the formation of C–N bonds efficiently, allowing for the synthesis of this compound from readily available precursors .
- Copper-Catalyzed Amination : Directed amination techniques have been employed to introduce amine functionalities into aromatic systems, which can be adapted for synthesizing this compound derivatives .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the benzene ring or the furyl group can significantly influence the compound's pharmacological properties.
Key Modifications
- Altering substituents on the benzene ring can enhance binding affinity to target proteins.
- Modifications on the furyl group may affect solubility and bioavailability, impacting overall efficacy in biological systems.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound and related compounds in various applications:
Mechanism of Action
The mechanism of action of N-(3-Furylmethyl)benzylamine involves its interaction with specific molecular targets. The benzylamine group can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, influencing their activity. The furylmethyl moiety may enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways .
Comparison with Similar Compounds
Benzylamine: A simpler analogue lacking the furylmethyl group.
Furfurylamine: Contains a furyl group but lacks the benzyl moiety.
N-(2-Furylmethyl)benzylamine: Similar structure but with the furyl group in a different position.
Comparison: N-(3-Furylmethyl)benzylamine is unique due to the presence of both the benzylamine and 3-furylmethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in simpler analogues .
Biological Activity
N-(3-Furylmethyl)benzylamine is an organic compound characterized by the presence of a benzylamine group attached to a 3-furylmethyl moiety. This compound has garnered attention due to its potential biological activities, including its interactions with various molecular targets and its applications in medicinal chemistry.
Chemical Structure
The molecular structure of this compound includes:
- Benzylamine Group : Contributes to its reactivity and ability to form hydrogen bonds.
- 3-Furylmethyl Moiety : Enhances binding affinity and specificity towards biological targets.
Synthesis Methods
This compound can be synthesized through several methods, primarily involving the reaction of 3-furaldehyde with benzylamine under mild conditions. Common synthetic routes include:
- Nucleophilic Addition : Using amines and potassium isocyanate in an aqueous environment.
- Reflux Conditions : Often employed to ensure complete conversion during synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:
- Hydrogen Bonding : The benzylamine group forms hydrogen bonds with target proteins.
- Electrostatic Interactions : These interactions influence the activity of enzymes or receptors, potentially modulating various biological pathways .
Mutagenicity Studies
Research has indicated that compounds related to benzylamines, including this compound, exhibit mutagenic properties. For example, studies on unsymmetrically substituted N-nitrosomethylbenzylamine show that it acts as an oesophageal carcinogen, exhibiting both methylating and benzylating activities. These findings suggest that similar compounds may induce mutations in bacterial models such as Salmonella typhimurium .
Antimicrobial Activity
Recent investigations have highlighted the potential antimicrobial properties of this compound derivatives. Preliminary assays indicate that certain substituted benzylamines demonstrate both antifungal and antibacterial activities, suggesting their utility in developing new antimicrobial agents .
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Benzylamine + 3-furylmethyl | Mutagenic, antimicrobial |
Benzylamine | Simpler structure without furyl group | Limited biological activity |
Furfurylamine | Contains furyl group but lacks benzyl moiety | Lower binding affinity |
N-(2-Furylmethyl)benzylamine | Similar structure with different furyl position | Potentially different biological effects |
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored as a lead compound in drug development. Its unique structural features allow it to serve as a building block for synthesizing more complex organic molecules that may target specific diseases or conditions.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-1-phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12/h1-7,10,13H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHSMSLCFIRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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